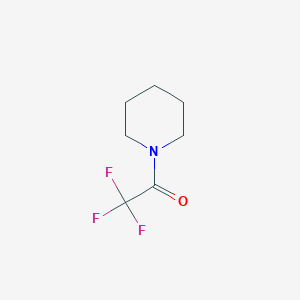
1-(ベンジルオキシ)-2-ニトロベンゼン
概要
説明
Synthesis Analysis
The synthesis of 1-(Benzyloxy)-2-nitrobenzene involves the benzylation of nitrobenzene derivatives and often employs catalytic systems or reagents that facilitate the introduction of the benzyloxy group into the aromatic ring. Gold-catalyzed stereoselective synthesis has been demonstrated as an effective method for producing azacyclic compounds from 1-alkynyl-2-nitrobenzenes through a redox/[2 + 2 + 1] cycloaddition cascade, indicating the synthetic versatility of nitrobenzene derivatives (Jadhav et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-(Benzyloxy)-2-nitrobenzene and related compounds is characterized by the spatial arrangement of the benzyloxy and nitro groups on the benzene ring. X-ray crystallography studies, such as those on related nitrobenzene derivatives, provide insights into the conformation and arrangement of atoms within the molecule. For instance, the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol shows the inclination angles between the nitrobenzene and benzyloxy rings relative to the central benzene ring, demonstrating the molecular geometry of similar compounds (Ghichi et al., 2015).
Chemical Reactions and Properties
1-(Benzyloxy)-2-nitrobenzene undergoes various chemical reactions that exploit the reactivity of the nitro and benzyloxy functional groups. For example, the reduction of nitro groups to amines, substitution reactions, and cyclization processes are common. The organocatalytic syntheses of benzoxazoles and benzothiazoles using aryl iodide and oxone via C-H functionalization and C-O/S bond formation highlight the chemical reactivity of related nitrobenzene compounds (Alla et al., 2014).
Physical Properties Analysis
The physical properties of 1-(Benzyloxy)-2-nitrobenzene, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. For example, the crystal structure and halogen bonds in similar nitrobenzene derivatives provide insight into their solid-state characteristics and phase transitions (Mossakowska & Wójcik, 2007).
Chemical Properties Analysis
The chemical properties of 1-(Benzyloxy)-2-nitrobenzene, such as its reactivity towards nucleophiles, electrophiles, and reducing agents, are determined by the presence and position of its functional groups. Studies on the reactivity and transformation of nitrobenzene derivatives, like the computational calculation of nitrobenzene and its derivatives, help in understanding the electronic structure and potential reactivity of these compounds (Maahury & Honey Amos, 2022).
科学的研究の応用
チロシナーゼ阻害
この化合物は、抗メラノジェニック化合物として研究されています . チロシナーゼは、メラノジェネシスに対する新しい化学リガンドを設計するための重要な酵素標的です . 天然化合物の構造から着想を得た適切に設計された足場が、新規合成阻害剤の開発に使用されます .
抗菌活性
1-(ベンジルオキシ)-2-ニトロベンゼンを含むカルコン誘導体は、医薬品化学や医薬品化学で幅広い用途があります . これらの化合物は合成され、抗菌活性についてスクリーニングされています .
新規カルコン誘導体の合成
1-(ベンジルオキシ)-2-ニトロベンゼンは、新規カルコン誘導体の合成に使用されています . これらの誘導体は、IR、13C NMR、1H NMR、および質量スペクトルによって特徴付けられています .
抗チロシナーゼ剤の開発
この化合物は、効率と安全性を高めた効果的な抗チロシナーゼ剤の開発に使用されています . これらの剤は、食品、医薬品、化粧品業界で多くの用途があります .
新素材の設計
特性
IUPAC Name |
1-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWSXGRMDPBISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352983 | |
| Record name | Benzyl 2-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4560-41-2 | |
| Record name | Benzyl 2-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

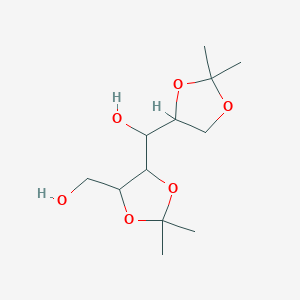


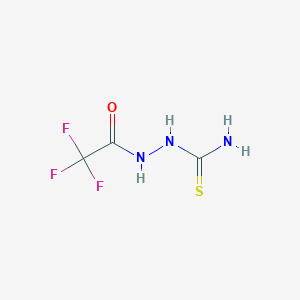
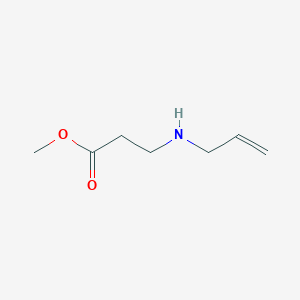

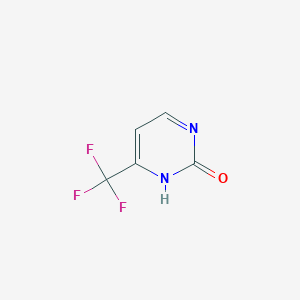

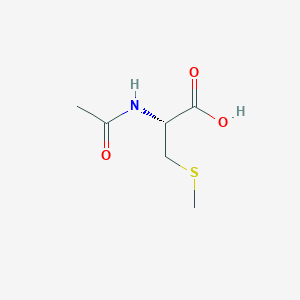
![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)
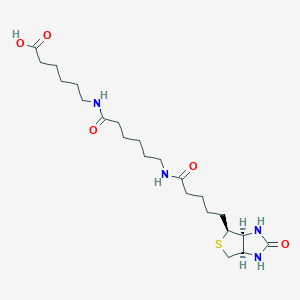

![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)
